molecular formula C6H10Br2O3 B12822774 3,4-Dibromo-2,5-dimethoxytetrahydrofuran CAS No. 91468-55-2

3,4-Dibromo-2,5-dimethoxytetrahydrofuran

Cat. No.: B12822774
CAS No.: 91468-55-2
M. Wt: 289.95 g/mol
InChI Key: YINOJXSCHWOBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-2,5-dimethoxytetrahydrofuran: is a chemical compound with the molecular formula C6H10Br2O3 It is a derivative of tetrahydrofuran, featuring two bromine atoms and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran typically involves the bromination of 2,5-dimethoxytetrahydrofuran. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The process is usually conducted under controlled conditions to ensure selective bromination at the 3 and 4 positions of the tetrahydrofuran ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2,5-dimethoxytetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

3,4-Dibromo-2,5-dimethoxytetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    2,5-Dimethoxytetrahydrofuran: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    3,4-Dibromo-2,5-dimethoxyfuran: Similar structure but differs in the saturation of the furan ring.

Uniqueness: 3,4-Dibromo-2,5-dimethoxytetrahydrofuran is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective substitution reactions makes it valuable in synthetic chemistry .

Properties

CAS No.

91468-55-2

Molecular Formula

C6H10Br2O3

Molecular Weight

289.95 g/mol

IUPAC Name

3,4-dibromo-2,5-dimethoxyoxolane

InChI

InChI=1S/C6H10Br2O3/c1-9-5-3(7)4(8)6(10-2)11-5/h3-6H,1-2H3

InChI Key

YINOJXSCHWOBTR-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.